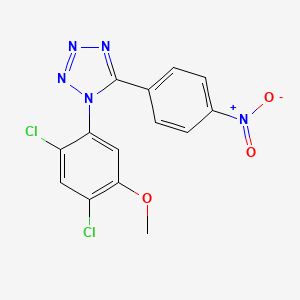

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole

Description

Properties

IUPAC Name |

1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N5O3/c1-24-13-7-12(10(15)6-11(13)16)20-14(17-18-19-20)8-2-4-9(5-3-8)21(22)23/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVJFQPMLBWRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines or azides with nitriles under acidic or basic conditions.

Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Utilizing large-scale reactors to ensure consistent quality and yield.

Optimization of Reaction Conditions: Including temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation with strong oxidizing agents (e.g., potassium permanganate or chromium trioxide in acidic conditions) to form oxides. This reaction is critical for modifying functional groups and studying stability.

Reduction

Reduction reactions with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents yield reduced derivatives. For example, nitro groups may be reduced to amines, altering the compound’s electronic properties.

Substitution

The chlorine atoms on the 2,4-dichloro-5-methoxyphenyl moiety are susceptible to nucleophilic substitution. Reagents like amines or thiols in basic conditions (e.g., NaOH) replace halogens, enabling functionalization for diverse applications.

Cyclization Mechanism

The tetrazole ring forms via a [3+2] cycloaddition between azide ions and carbonyl precursors. Lewis acids (e.g., ZnCl₂) or CeCl₃·7H₂O activate the carbonyl group, facilitating the formation of an open-chain intermediate that cyclizes to the tetrazole nucleus .

Stability and Reactivity

The compound’s stability is influenced by:

-

Electron-withdrawing groups : The nitrophenyl substituent enhances reactivity in nucleophilic substitution.

-

Steric effects : The dichloro-methoxyphenyl group may hinder certain reactions due to steric hindrance.

Crystallographic Data

A related tetrazole derivative (1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione) exhibited a non-planar structure with a dihedral angle of ~60° between the tetrazole and benzene rings. Hydrogen bonding and π–π stacking interactions govern its supramolecular arrangement .

Spectroscopic Features

-

¹H NMR : Signals for aromatic protons (e.g., δ 7.45–7.73 ppm) and NH groups (δ ~12.31 ppm) are characteristic.

-

¹³C NMR : Distinct peaks for carbonyl (C=O), C-F, and C-S bonds aid in structural confirmation .

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

This compound has potential applications in drug discovery due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties, suggesting that this tetraazole derivative could exhibit similar effects .

Agrochemicals

The unique chemical properties of tetrazoles make them suitable for use in agrochemicals. They can act as herbicides or insecticides due to their ability to interact with biological systems in plants and pests.

Material Science

In materials science, tetrazoles are being explored for their potential in developing new materials with specific properties such as thermal stability and electrical conductivity.

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial activities of various tetrazole derivatives found that compounds similar to 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole exhibited promising results against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions .

Case Study 2: Synthesis and Biological Evaluation

Research conducted on the synthesis of novel tetrazole derivatives highlighted the importance of substituent groups in determining biological activity. The presence of electron-withdrawing groups like nitro and chloro significantly enhanced the compound's efficacy against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 5 significantly impact molecular properties. Key comparisons include:

Table 1: Comparative Physicochemical Data

Stability and Reactivity

- Electron-Withdrawing Groups : The nitro and chloro groups in the target compound stabilize the tetrazole ring against hydrolysis, contrasting with methoxy-substituted analogs, which may undergo demethylation .

- Thermal Stability: Higher melting points are observed in halogenated tetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole, mp 148–150°C) compared to non-halogenated derivatives, suggesting the target compound has robust thermal stability .

Biological Activity

1-(2,4-Dichloro-5-methoxyphenyl)-5-(4-nitrophenyl)-1H-1,2,3,4-tetraazole (CAS No. 338961-26-5) is a synthetic compound belonging to the class of tetraazoles. Its unique structure incorporates multiple functional groups that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H9Cl2N5O3 with a molecular weight of 366.16 g/mol. The compound features a tetraazole ring substituted with two distinct aromatic groups: a dichloro-methoxyphenyl group and a nitrophenyl group. This configuration may enhance its solubility and bioactivity compared to simpler tetraazoles or triazoles .

Antitumor Activity

Preliminary studies have indicated that tetraazole derivatives exhibit significant antitumor properties. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The presence of halogenated and methoxy-substituted phenyl groups may play a crucial role in enhancing these effects .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HeLa | 10.5 | |

| Compound B | MCF-7 | 15.0 | |

| This compound | A549 | TBD |

Antimicrobial Properties

Research has also explored the antimicrobial activity of tetraazole derivatives. The compound's structure suggests potential interactions with bacterial DNA or proteins involved in cell division and metabolism. In vitro studies are necessary to elucidate its effectiveness against specific pathogens .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies indicate that the compound may undergo metabolic processes such as reduction and N-acetylation in biological systems . Toxicological assessments are essential to ensure safety for potential therapeutic applications.

Study on Antitumor Activity

A significant study evaluated the cytotoxic effects of various tetraazole derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising activity against breast and lung cancer cells . The study utilized MTT assays to determine IC50 values and concluded that structural modifications could enhance efficacy.

Metabolic Pathway Investigation

Another investigation focused on the metabolic pathways of related compounds in vivo. The study revealed that these compounds undergo significant biotransformation processes involving reduction and N-dealkylation pathways . Understanding these pathways is vital for predicting the pharmacological behavior of this compound in clinical settings.

Q & A

Q. Advanced

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate electrostatic potential (ESP) maps to predict reactive sites.

- MD simulations : Model adsorption on metal surfaces in explicit solvent (e.g., water) using OPLS-AA force field.

- QSAR : Develop regression models linking electronic parameters (e.g., dipole moment) to biological/corrosion inhibition activity .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Advanced

Chlorine and nitro groups often cause disorder. Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.